molecular formula C19H20ClNO B5732205 N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide

N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide

Cat. No. B5732205
M. Wt: 313.8 g/mol
InChI Key: VWONYZXRFLIIEX-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide, also known as BAC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. BAC is a hydrophobic and temperature-responsive polymer that can undergo reversible swelling and shrinking in response to changes in temperature. This unique property makes BAC a promising material for a wide range of applications, including drug delivery, tissue engineering, and biosensors.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide is not fully understood, but it is thought to be related to its hydrophobicity and temperature-responsive behavior. When N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide is exposed to a certain temperature, it undergoes a conformational change that causes it to either swell or shrink. This can affect the properties of the surrounding environment, such as the solubility of other molecules or the permeability of cell membranes.
Biochemical and Physiological Effects:
N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide has been shown to be biocompatible and non-toxic, making it a promising material for biomedical applications. In vitro studies have demonstrated that N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide does not affect the viability or proliferation of various cell types, including human mesenchymal stem cells and neuronal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide in lab experiments is its temperature-responsive behavior, which allows for precise control over the environment. However, one limitation is that N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide can be difficult to synthesize and purify, which can make it challenging to work with.

Future Directions

There are many potential future directions for research on N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide. One area of interest is the development of N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide-based biosensors, which could be used for detecting various biomolecules or pathogens. Another area of interest is the use of N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide in 3D printing, which could allow for the creation of complex structures with precise control over the environment. Additionally, further investigation into the mechanism of action of N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide could provide insights into its potential applications in various fields.

Synthesis Methods

N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide can be synthesized through a radical polymerization reaction using N-isopropylacrylamide and 4-chlorobenzyl chloride as starting materials. The reaction is typically carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under an inert atmosphere. The resulting polymer can then be purified through various methods, such as precipitation or dialysis.

Scientific Research Applications

N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide has been extensively studied for its potential applications in drug delivery. Due to its temperature-responsive behavior, N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide can be used to create drug delivery systems that release drugs in response to changes in temperature. This can be particularly useful for targeting specific tissues or cells in the body, as different areas of the body have different temperatures.
In addition to drug delivery, N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide has also been investigated for its potential use in tissue engineering. N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide can be used to create scaffolds that mimic the extracellular matrix, providing a supportive environment for cells to grow and differentiate. N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide scaffolds have been shown to support the growth of various cell types, including stem cells and neuronal cells.

properties

IUPAC Name

(E)-N-benzyl-3-(4-chlorophenyl)-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c1-15(2)21(14-17-6-4-3-5-7-17)19(22)13-10-16-8-11-18(20)12-9-16/h3-13,15H,14H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWONYZXRFLIIEX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-benzyl-3-(4-chlorophenyl)-N-(propan-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.